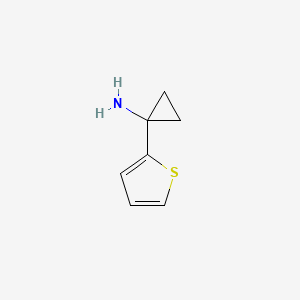

1-(Thiophen-2-yl)cyclopropanamine

Übersicht

Beschreibung

1-(Thiophen-2-yl)cyclopropanamine is a useful research compound. Its molecular formula is C7H9NS and its molecular weight is 139.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

1-(Thiophen-2-yl)cyclopropanamine is a structural analog of methamphetamine, where the benzene ring of methamphetamine is replaced with a thiophene ring . It is likely that this compound shares similar targets with methamphetamine, primarily acting on the norepinephrine and dopamine transporters .

Mode of Action

The compound inhibits the reuptake of norepinephrine and dopamine into presynaptic nerve terminals, with IC50 values of 0.47 and 0.74 µM, respectively . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to increased stimulation of post-synaptic neurons .

Biochemical Pathways

Given its similarity to methamphetamine, it is likely that it affects pathways involved in the regulation of dopamine and norepinephrine signaling .

Pharmacokinetics

This compound is rapidly distributed to the blood and brain after injection . It is metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, a phenylacetone derivative .

Result of Action

Based on its structural similarity to methamphetamine, it is likely to induce psychomotor activity .

Biochemische Analyse

Biochemical Properties

Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry

Cellular Effects

Thiophene derivatives have been reported to exhibit various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer

Molecular Mechanism

Thiophene derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Biologische Aktivität

1-(Thiophen-2-yl)cyclopropanamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a cyclopropane ring attached to a thiophene moiety. Its molecular formula is , with a molecular weight of approximately 153.25 g/mol. The compound's structural features contribute to its unique reactivity and biological properties.

Anticancer Potential

Preliminary studies indicate that this compound may exhibit anticancer properties. Research on structurally similar compounds has shown that they can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar thiophene and cyclopropane structures have demonstrated significant cytotoxicity against breast cancer cell lines, such as MCF-7 and MDA-MB-468 .

A study involving the synthesis of tetraheterocyclic compounds highlighted the effectiveness of certain derivatives in targeting breast cancer cells through mechanisms involving topoisomerase I inhibition . This suggests that this compound may also interact with similar biological targets.

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has been explored, particularly regarding its interaction with neurotransmitter systems. Compounds containing cyclopropane and thiophene rings have been noted for their affinities to various receptors, including NMDA receptors and dopamine transporters, which are crucial in the treatment of neurodegenerative diseases and psychiatric disorders .

Structure-Activity Relationships (SAR)

The SAR studies of compounds related to this compound reveal that modifications in the thiophene or cyclopropane structure can significantly influence biological activity. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Thiophen-3-yl)cyclopropanamine | Different position of thiophene substituent | Varies in cytotoxicity |

| Cyclopropyl-thiophen-2-ylmethylamine | Methyl group on thiophene | Enhanced reactivity |

| 1-(Bromothiophen-2-yl)cyclopropanamine | Bromine substituent | Increased electrophilicity |

| N-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine | Additional phenyl group | Broader spectrum of biological activity |

This table illustrates how variations in substituents can lead to different chemical behaviors and biological activities.

Synthesis Methods

The synthesis of this compound can be approached through several methods, including:

- Cyclization Reactions : Utilizing precursors that allow for the formation of the cyclopropane ring.

- Substitution Reactions : Employing nucleophilic substitutions on thiophene derivatives to introduce the cyclopropanamine unit.

- Multi-step Synthesis : Combining various synthetic strategies to yield the desired compound efficiently.

These synthetic routes are essential for producing analogs that may have enhanced biological activities or reduced toxicity.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to this compound:

- Antiproliferative Studies : Research has shown that certain derivatives exhibit significant antiproliferative effects against cancer cell lines, with IC50 values indicating strong cytotoxicity .

- Neuropharmacological Assessments : Investigations into the binding affinities of these compounds to neurotransmitter receptors have revealed promising results, suggesting potential applications in treating neurological disorders .

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with specific biological targets, enhancing our understanding of their mechanisms of action .

Eigenschaften

IUPAC Name |

1-thiophen-2-ylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c8-7(3-4-7)6-2-1-5-9-6/h1-2,5H,3-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOLNRLGRHDDCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CS2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.